3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one
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Overview
Description
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chloropyridinylmethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the chloropyridinylmethyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloropyridinylmethyl position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes . In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar chloropyridinylmethyl group.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Compounds with a similar thienopyrimidine core, studied for their antimycobacterial activity.
Uniqueness
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridinylmethyl group with a thienopyrimidine core sets it apart from other related compounds, offering unique opportunities for further research and development.
Properties
Molecular Formula |
C12H8ClN3OS |
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Molecular Weight |
277.73 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-10-2-1-8(5-14-10)6-16-7-15-9-3-4-18-11(9)12(16)17/h1-5,7H,6H2 |
InChI Key |
XCKCUTINDVKEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC3=C(C2=O)SC=C3)Cl |
Origin of Product |
United States |
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